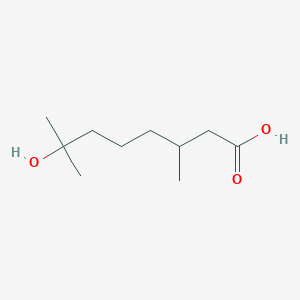

7-Hydroxy-3,7-dimethyloctanoic acid

Description

Properties

CAS No. |

56046-15-2 |

|---|---|

Molecular Formula |

C10H20O3 |

Molecular Weight |

188.26 g/mol |

IUPAC Name |

7-hydroxy-3,7-dimethyloctanoic acid |

InChI |

InChI=1S/C10H20O3/c1-8(7-9(11)12)5-4-6-10(2,3)13/h8,13H,4-7H2,1-3H3,(H,11,12) |

InChI Key |

LBBSPQOXZLKDOD-UHFFFAOYSA-N |

SMILES |

CC(CCCC(C)(C)O)CC(=O)O |

Canonical SMILES |

CC(CCCC(C)(C)O)CC(=O)O |

Other CAS No. |

56046-15-2 |

Origin of Product |

United States |

Comparison with Similar Compounds

6-Hydroxy-3,7-dimethyloctanoic Acid

- Molecular Formula : C₁₀H₂₀O₃ (identical to the 7-hydroxy isomer) .

- Key Differences : The hydroxyl group at the 6th carbon alters hydrogen-bonding capacity and metabolic pathways compared to the 7-hydroxy variant.

- Applications: Serves as a precursor for lactone formation (e.g., 6-hydroxy-3,7-dimethyloctanoic acid lactone), used in flavoring agents .

Perfluorinated Derivatives: Perfluoro-3,7-dimethyloctanoic Acid (PF-3,7-DMOA)

- Molecular Formula : C₁₀H₅F₁₇O₂ (molecular weight 514.09) .

- Key Differences : Fluorination at all hydrogen positions (except hydroxyl and methyl groups) confers extreme chemical stability and environmental persistence, classifying it as a per- and polyfluoroalkyl substance (PFAS) .

- Analytical Challenges : Differentiated from linear PFAS isomers using ion mobility spectrometry (TIMS) due to distinct fragmentation patterns .

Structural Analogs: Hydroxy and Methyl-Substituted Fatty Acids

3-Hydroxyoctanoic Acid

- Molecular Formula : C₈H₁₆O₃.

- Key Differences : Shorter carbon chain (C8 vs. C10) and hydroxyl group at C3.

7-Methyloctanoic Acid

- Molecular Formula : C₉H₁₈O₂.

- Key Differences: Lacks a hydroxyl group but shares the 7-methyl substitution, reducing polarity and solubility compared to this compound .

| Property | This compound | 3-Hydroxyoctanoic Acid | 7-Methyloctanoic Acid |

|---|---|---|---|

| Chain Length | C10 | C8 | C9 |

| Functional Groups | -OH, 2×-CH₃ | -OH | -CH₃ |

| Polarity | High | Moderate | Low |

Lactone Derivatives

- 6-Hydroxy-3,7-dimethyloctanoic Acid Lactone: Formed via intramolecular esterification of the 6-hydroxy isomer.

- This compound Lactone: Not explicitly documented, but analogous synthesis pathways are plausible.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-hydroxy-3,7-dimethyloctanoic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound has been synthesized via organocatalytic C–H hydroxylation using Oxone® in an aqueous fluoroalcohol solvent system. Key steps include hydroxylation of a precursor (e.g., 3,7-dimethyloctanoic acid) followed by purification via silica gel chromatography with acetone/hexanes (30%), yielding an 85% pure product. Reaction optimization should focus on solvent polarity, temperature, and catalyst loading to minimize side reactions .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H NMR (CDCl₃, 400 MHz) reveals distinct signals for the hydroxyl-bearing carbon (δ 2.36–2.18 ppm) and methyl groups (δ 0.94 ppm). C NMR confirms the carboxylic acid (δ 179.4 ppm) and hydroxylated carbon (δ 72.1 ppm) .

- IR Spectroscopy : Key peaks include O–H stretching (3745 cm⁻¹) and C=O (1707 cm⁻¹) .

- HRMS : Use electrospray ionization (ES+) with sodium adducts ([M+Na]⁺) for accurate mass determination (calculated m/z: 211.1130) .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store at 2–8°C in airtight containers to avoid moisture and heat, which can degrade the compound. Avoid contact with strong acids/alkalis or oxidizing agents due to incompatibility risks .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of this compound derivatives?

- Methodological Answer : For stereoselective hydroxylation, employ chiral catalysts (e.g., organocatalysts) or enantioselective enzymes. Monitor diastereomer ratios using chiral HPLC or circular dichroism (CD). For example, alkylation of intermediates (e.g., methyl 4-hydroxybenzoate) with n-decylbromide under basic conditions (K₂CO₃/butanone) can influence stereochemistry .

Q. What computational methods are suitable for modeling the compound’s reactivity and interaction with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior.

- Molecular Dynamics (MD) : Simulate interactions with enzymes (e.g., hydroxylases) to identify binding motifs.

- QSAR Modeling : Correlate structural features (e.g., hydroxyl position) with observed bioactivity .

Q. How can metabolic byproducts or degradation pathways of this compound be identified in biological systems?

- Methodological Answer : Use LC-MS/MS with isotope-labeled analogs to trace metabolic intermediates. For example, lactone derivatives (e.g., 6-hydroxy-3,7-dimethyloctanoic acid lactone) may form under acidic conditions, detectable via mass shifts (Δm/z +18 for hydrolysis) .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. inert behavior)?

- Methodological Answer :

- Dose-Response Studies : Test across a concentration gradient (e.g., 1–100 µM) to identify threshold effects.

- Assay Validation : Use positive controls (e.g., known antimicrobials) and standardized protocols (e.g., broth microdilution).

- Structural Confirmation : Re-characterize the compound in-house to rule out batch-specific impurities .

Critical Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.